Clicoemodin

説明

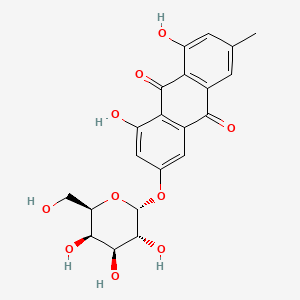

Glucoemodin, also known as Emodin 6-O-β-D-glucoside, is a naturally occurring anthraquinone derivative. It is primarily extracted from the roots of plants such as Reynoutria japonica and Rheum palmatum. This compound is known for its significant anti-inflammatory and barrier-protective activities, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions: Glucoemodin can be synthesized through the glycosylation of emodin. The process involves the reaction of emodin with a suitable glycosyl donor under acidic or basic conditions. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or by using phase transfer catalysts .

Industrial Production Methods: Industrial production of Glucoemodin often involves the extraction from natural sources. The roots of Reynoutria japonica and Rheum palmatum are harvested, dried, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate Glucoemodin .

Types of Reactions:

Oxidation: Glucoemodin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of Glucoemodin can yield reduced anthraquinone derivatives.

Substitution: Glucoemodin can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glucoemodin, each with unique chemical and biological properties .

科学的研究の応用

Glucoemodin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: Glucoemodin is studied for its anti-inflammatory and antioxidant properties.

Medicine: It has potential therapeutic benefits against diabetic complications, atherosclerosis, and sepsis.

Industry: Glucoemodin is used in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

グルコエモジンは、主に高移動度グループボックス1(HMGB1)を介した炎症反応の阻害を通じて効果を発揮します。HMGB1の放出、腫瘍壊死因子アルファの産生、核因子-κBの活性化を抑制します。これらの作用は、炎症を軽減し、バリアの完全性を保護するのに役立ちます .

類似化合物:

エモジン: グルコエモジンの母体化合物であり、緩下剤と抗炎症作用で知られています。

クリソファノール: 同じような抗炎症作用を持つ別のアントラキノン誘導体。

アロエエモジン: 緩下剤効果と潜在的な抗癌作用で知られています。

グルコエモジンの独自性: グルコエモジンは、そのグリコシル化構造のために独特であり、そのアグリコンと比較して溶解性とバイオアベイラビリティが向上しています。この構造的修飾は、強力な抗炎症作用とバリア保護作用にも貢献しています .

類似化合物との比較

Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.

Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.

Aloe-emodin: Known for its laxative effects and potential anticancer properties.

Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .

特性

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJENDWBOVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-85-6 | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 178 °C | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。